molecular formula C18H16N2O2 B4944117 (2-methyl-4-nitrophenyl)(1-naphthylmethyl)amine CAS No. 201157-17-7

(2-methyl-4-nitrophenyl)(1-naphthylmethyl)amine

Cat. No.: B4944117
CAS No.: 201157-17-7
M. Wt: 292.3 g/mol
InChI Key: MHNYHAMLKDIYGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-methyl-4-nitrophenyl)(1-naphthylmethyl)amine is an organic compound that features a combination of a nitrophenyl group and a naphthylmethyl group attached to an amine

Properties

IUPAC Name

2-methyl-N-(naphthalen-1-ylmethyl)-4-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-13-11-16(20(21)22)9-10-18(13)19-12-15-7-4-6-14-5-2-3-8-17(14)15/h2-11,19H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHNYHAMLKDIYGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NCC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001221974
Record name N-(2-Methyl-4-nitrophenyl)-1-naphthalenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001221974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201157-17-7
Record name N-(2-Methyl-4-nitrophenyl)-1-naphthalenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=201157-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Methyl-4-nitrophenyl)-1-naphthalenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001221974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methyl-4-nitrophenyl)(1-naphthylmethyl)amine typically involves a multi-step process. One common method starts with the protection of the amino group in ortho-toluidine using acetic acid as an acylation agent. This is followed by nitration using concentrated nitric acid to obtain a nitrated solid. The nitrated solid is then subjected to hydrolysis using concentrated hydrochloric acid, and the pH of the reaction mixture is adjusted to 1-2 before filtering and recrystallizing to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same steps of acylation, nitration, and hydrolysis, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-methyl-4-nitrophenyl)(1-naphthylmethyl)amine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as sodium borohydride or catalytic hydrogenation.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Reduction: Sodium borohydride in methanol or ethanol, catalytic hydrogenation using palladium on carbon.

    Oxidation: Potassium permanganate in acidic or basic medium.

    Substitution: Concentrated sulfuric acid for sulfonation, concentrated nitric acid for nitration, and halogens in the presence of a Lewis acid for halogenation.

Major Products Formed

    Reduction: (2-methyl-4-aminophenyl)(1-naphthylmethyl)amine.

    Oxidation: (2-carboxy-4-nitrophenyl)(1-naphthylmethyl)amine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

(2-methyl-4-nitrophenyl)(1-naphthylmethyl)amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of (2-methyl-4-nitrophenyl)(1-naphthylmethyl)amine depends on its specific application. In reduction reactions, the nitro group is reduced to an amine group through the transfer of electrons from the reducing agent. In oxidation reactions, the methyl group is oxidized to a carboxylic acid through the transfer of oxygen atoms from the oxidizing agent. The compound’s interactions with molecular targets and pathways vary based on its chemical structure and the nature of the reaction.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-4-nitrophenylamine: Similar structure but lacks the naphthylmethyl group.

    1-naphthylmethylamine: Similar structure but lacks the nitrophenyl group.

    4-nitroaniline: Contains the nitrophenyl group but lacks the naphthylmethyl group.

Uniqueness

(2-methyl-4-nitrophenyl)(1-naphthylmethyl)amine is unique due to the presence of both the nitrophenyl and naphthylmethyl groups, which confer distinct chemical properties and reactivity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.